Isotope Dilution Quantification via Mass Shift
Isopropyl Propyl Phthalate-d4 provides a +4 Da mass shift (MW 254.31) relative to the non-deuterated Isopropyl Propyl Phthalate (MW 250.29), enabling unambiguous mass spectrometric differentiation between the internal standard and the native analyte . This mass shift permits isotope dilution mass spectrometry (IDMS) quantification, a methodology that cannot be executed with the non-deuterated compound because co-eluting unlabeled IS and analyte are mass-indistinguishable [1]. In practical IDMS workflows, D4-labeled phthalate internal standards have demonstrated spiking recoveries of 88.6–105.6% with RSD values of 0.3–7.5% across 16 phthalate analytes in edible oil, with detection limits ranging from 0.21–28.2 ng g⁻¹ [2].
| Evidence Dimension | Mass spectrometric distinguishability from native analyte |
|---|---|
| Target Compound Data | MW 254.31 g/mol (M+4); deuteration at aromatic ring positions 3,4,5,6 |
| Comparator Or Baseline | Isopropyl Propyl Phthalate (unlabeled): MW 250.29 g/mol; no mass shift available |
| Quantified Difference | Mass shift of +4 Da; enables IDMS with recoveries 88.6–105.6% and RSD 0.3–7.5% (class-level data for D4-phthalate IS in edible oil) |
| Conditions | Isotope dilution LC-MS/MS; acetonitrile/n-hexane extraction; PSA SPE cleanup; ZORBAX SB-phenyl column; positive ESI-MS/MS mode |
Why This Matters
Without the +4 Da mass shift, the compound cannot serve as an isotopically distinguishable internal standard, rendering IDMS quantification impossible and forcing reliance on less accurate external standard or non-isotopic IS methods.
- [1] Restek Corporation. Choosing an Internal Standard. Technical Note, 2015. Available at: https://discover.restek.com View Source
- [2] Li X, Zhang Q, Chen L, Zhao J, Li H. Determination of 16 phthalate esters in sesame oil by isotope dilution liquid chromatography with tandem mass spectrometry. Anal. Methods, 2018, 10, 3197-3206. doi: 10.1039/C8AY00422F View Source
